Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate

Lipophilicity LogP Drug design

Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate (CAS 1443340-92-8) is a halogenated γ‑keto ester bearing a 3‑chloro‑4‑fluorophenyl ketone and a 3‑methyl‑substituted pentanoate backbone. The compound has a molecular formula of C₁₃H₁₄ClFO₃, a molecular weight of 272.70 g·mol⁻¹, and is commercially supplied at ≥97% purity.

Molecular Formula C13H14ClFO3
Molecular Weight 272.70 g/mol
Cat. No. B7995978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate
Molecular FormulaC13H14ClFO3
Molecular Weight272.70 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC(=C(C=C1)F)Cl)CC(=O)OC
InChIInChI=1S/C13H14ClFO3/c1-8(6-13(17)18-2)5-12(16)9-3-4-11(15)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3
InChIKeyWMGXIIQACABABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate – Compound Class and Key Physicochemical Identity for Procurement Evaluation


Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate (CAS 1443340-92-8) is a halogenated γ‑keto ester bearing a 3‑chloro‑4‑fluorophenyl ketone and a 3‑methyl‑substituted pentanoate backbone . The compound has a molecular formula of C₁₃H₁₄ClFO₃, a molecular weight of 272.70 g·mol⁻¹, and is commercially supplied at ≥97% purity . It serves primarily as a synthetic intermediate in medicinal chemistry programmes where the combination of the electron‑withdrawing aryl ketone, the chiral 3‑methyl center, and the methyl ester handle provides differentiated reactivity relative to non‑methylated, regioisomeric, or acid‑form analogues .

Why In‑Class Methyl 5‑Aryl‑3‑methyl‑5‑oxovalerate Analogues Cannot Be Interchanged Without Evidence – Procurement Risk for Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate


Superficially similar γ‑keto esters that share the pentanoate backbone but differ in ester group, aryl substitution pattern, or the presence of the 3‑methyl branch exhibit measurable differences in lipophilicity, boiling point, and purity profile that directly affect downstream synthetic efficiency and purification logistics . The methyl ester form shows a LogP of ≈3.46, whereas the corresponding free acid drops to 2.85, a shift of 0.61 log units that alters phase‑transfer behaviour and chromatographic retention . Analogues lacking the 3‑methyl group lose the chiral centre required for enantioselective routes, and regioisomers with different chloro‑fluoro orientations may present divergent electronic effects at the ketone, yet no head‑to‑head Hammett data exist to support substitution without additional validation . Consequently, treating these compounds as drop‑in replacements without direct comparative data introduces avoidable risk in multi‑step synthetic campaigns.

Quantitative Differentiation Evidence for Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate vs. Closest Comparators


Lipophilicity Advantage of the Methyl Ester Over the Free Acid Form

The methyl ester exhibits a calculated LogP of 3.46, substantially higher than the 2.85 value reported for the corresponding free acid, 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovaleric acid . This 0.61‑log‑unit increase translates to roughly a four‑fold higher partition coefficient in octanol/water systems, which is critical for membrane permeability in cell‑based assays or for extraction efficiency during liquid‑liquid work‑up.

Lipophilicity LogP Drug design

Lower Boiling Point Facilitates Distillation‑Based Purification

The target methyl ester registers a boiling point of 368.4 ± 37.0 °C at 760 mmHg, whereas the free acid analogue boils at 426.3 ± 40.0 °C under the same pressure . The ≈58 °C lower boiling point of the ester permits distillation at reduced thermal stress, reducing the risk of thermal decomposition during purification and enabling cleaner isolation of the target compound.

Boiling point Purification Distillation

Higher Commercial Purity Specification vs. Free Acid Analogues

The target compound is routinely supplied at 97% (Fluorochem) to 98% (Leyan) purity, whereas the closest free acid analogue 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovaleric acid is offered at 95% purity by the same vendors . This 2–3 percentage‑point purity differential reduces the burden of pre‑use purification and increases confidence in stoichiometric calculations during subsequent synthetic steps.

Purity Quality control Procurement

Chiral 3‑Methyl Center Enables Enantioselective Chemistry Unavailable with Des‑Methyl Analogues

The 3‑methyl substituent introduces a stereogenic center that is absent in the des‑methyl analogue Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate (CAS 1443344-56-6) . This chiral centre can be exploited in diastereoselective reductions, alkylations, or enzymatic resolutions, providing access to enantiomerically enriched intermediates that the achiral des‑methyl version cannot deliver. While no direct enantiomeric excess data are available for this specific compound, the structural difference alone constitutes a fundamental synthetic capability advantage.

Chirality Asymmetric synthesis Stereochemistry

Flash Point Differential Relative to the Free Acid Influences Storage and Handling Classification

The methyl ester has a flash point of 142.9 ± 15.6 °C, compared with 211.6 ± 27.3 °C for the free acid . The ~69 °C lower flash point places the ester closer to the threshold where flammable liquid regulations may apply (typically <150 °C under GHS), necessitating different storage and shipping precautions. However, the lower flash point also correlates with higher vapour pressure, which can be advantageous for removal under mild vacuum during solvent evaporation steps.

Flash point Safety Handling

High‑Value Application Scenarios for Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate Driven by Quantitative Differentiation


Medicinal Chemistry Campaigns Requiring a Lipophilic, Distillable γ‑Keto Ester Intermediate

Programmes that demand a halogenated aryl ketone building block with elevated LogP (3.46) for membrane permeability or organic‑phase extraction will benefit from the methyl ester form over the less lipophilic free acid (LogP 2.85) [Section 3, Evidence Item 1]. The 58 °C lower boiling point further supports distillation‑based purification, enabling gram‑to‑kilogram scale‑up without chromatographic bottlenecks [Section 3, Evidence Item 2].

Enantioselective Synthesis Where a Chiral 3‑Methyl Handle Is Structurally Required

When the target molecule mandates a stereodefined 3‑methylpentanoate fragment, the racemic methyl ester provides a versatile starting point for chiral resolution, asymmetric catalysis, or enzymatic desymmetrisation [Section 3, Evidence Item 4]. The achiral des‑methyl analogue (CAS 1443344-56-6) cannot serve this purpose, making the 3‑methyl compound the sole choice for routes requiring downstream stereochemical control without introducing external chiral auxiliaries.

Multi‑Step Syntheses Requiring High Incoming Purity to Avoid Intermediate Purification

In synthetic sequences where each intermediate is carried forward without column chromatography (e.g., telescoped processes), the 97–98% commercial purity of the methyl ester reduces the risk of accumulating by‑products relative to the 95%‑pure free acid analogue [Section 3, Evidence Item 3]. This purity advantage translates to higher overall yields and more reliable stoichiometric control in subsequent transformations such as Grignard additions or Wittig olefinations.

Structure–Activity Relationship (SAR) Studies Focused on the 3‑Chloro‑4‑fluorophenyl Pharmacophore

The specific 3‑chloro‑4‑fluorophenyl substitution pattern is a privileged motif in kinase inhibitors (e.g., afatinib‑type scaffolds) and other targeted therapies. This compound delivers that exact aryl ketone arrangement with a reactive methyl ester handle, enabling direct SAR expansion without additional protection/deprotection steps. Regioisomers such as the 4‑chloro‑3‑fluorophenyl variant (CAS 1443311-23-6) present alternative electronic profiles that may not recapitulate the same target engagement, so the 3‑chloro‑4‑fluoro orientation should be selected when the pharmacophore hypothesis requires this specific halogen pattern [Section 2, REFS-3].

Quote Request

Request a Quote for Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.